

Compound of Interest

Compound Name: Streptozocin

Cat. No.: B7790348

Introduction

Streptozotocin (STZ) is a naturally occurring nitrosourea compound first isolated from the bacterium *Streptomyces achromogenes*.^[1] It holds a unique

This guide provides a comprehensive technical overview of streptozotocin for researchers, scientists, and drug development professionals. It details i

Core Mechanism of Action

Streptozotocin's cytotoxicity is primarily driven by its activity as a DNA alkylating agent. Its unique chemical structure, a glucosamine molecule linked i

Selective Cellular Uptake: The glucose moiety of STZ allows it to be recognized and transported into cells by the glucose transporter 2 (GLUT2). Pan

Induction of DNA Damage and Cellular Death: Once inside the cell, the nitrosourea component releases a methylcarbonium ion. This highly reactive i

- **PARP Activation:** The extensive DNA strand breaks activate the nuclear enzyme Poly(ADP-ribose) polymerase (PARP).
- **Energy Depletion:** Overactivation of PARP consumes its substrate, NAD⁺, leading to a rapid depletion of cellular NAD⁺ and subsequently ATP, culr
- **Oxidative Stress:** STZ also induces the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to cellular d

Application 1: Chemotherapy for Pancreatic Neuroendocrine Tumors (panNETs)

Since its FDA approval in 1982, STZ has been a cornerstone of chemotherapy for advanced or metastatic panNETs. While it can be used as a single

Key Combination Regimens:

- STZ + 5-Fluorouracil (5-FU): This combination was established as a standard of care by a pivotal randomized trial in the 1980s.
- STZ + Doxorubicin: This regimen has shown superior response rates compared to STZ/5-FU in some studies.
- STZ + Liposomal Doxorubicin: This combination offers comparable efficacy to the standard doxorubicin regimen but with significantly reduced card

- STZ + 5-FU + Bevacizumab: The addition of an anti-angiogenic agent like bevacizumab has shown promising results in clinical trials.

Data Presentation: Efficacy of STZ-Based Combination Therapies

The following table summarizes key performance metrics from various clinical studies of STZ-based chemotherapy in patients with panNETs.

Regimen
STZ + 5-FU
STZ + Doxorubicin
STZ + 5-FU + Doxorubicin
STZ + Liposomal Doxorubicin
STZ + 5-FU + Bevacizumab
STZ-based (mixed regimens)

Note: Response rates and survival data can vary based on study design, patient population, and response criteria used.

Application 2: Induction of Diabetes in Animal Models

STZ is a critical tool for creating animal models of diabetes to investigate the impact of hyperglycemia on cancer progression, metastasis, and treatment.

- Type 1 Diabetes Model: Induced by a single high dose of STZ, leading to rapid and near-complete destruction of pancreatic β -cells. This model is characterized by autoimmune destruction of the islets of Langerhans.
- Type 2 Diabetes Model: Typically induced by multiple low doses of STZ. This approach causes a gradual, T-cell-dependent autoimmune destruction of the islets of Langerhans.

Data Presentation: Recommended STZ Dosages for Rodent Models

Animal Model
Mouse
Mouse
Rat
Rat (Neonatal)

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Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes in Mice (Single High-Dose Method)

****Objective:**** To induce a rapid onset of insulin-dependent diabetes for cancer research studies.

****Materials:****

- * Streptozotocin (STZ) powder (stored at -20°C)
- * Sodium Citrate Buffer (0.1 M, pH 4.5), chilled on ice
- * Sterile 1 mL syringes with 26-28 gauge needles
- * Animal scale
- * Blood glucose meter and test strips
- * 10% (w/v) sucrose solution, sterile

****Procedure:****

1. ****Animal Preparation:**** Acclimate male mice (e.g., C57BL/6, 8-10 weeks old) for at least one week. Fast the mice overnight.
2. ****Dose Calculation:**** Weigh each mouse immediately before injection to calculate the precise dose. A common dose is 150 mg/kg.
3. ****STZ Solution Preparation:**** This step must be performed immediately before injection as STZ degrades with light.
 - * In a chemical fume hood or biological safety cabinet, weigh the required amount of STZ powder.
 - * Dissolve it in ice-cold sodium citrate buffer to a final concentration (e.g., 22.5 mg/mL for a 150 mg/kg dose).
 - * Protect the solution from light by wrapping the tube in aluminum foil.
4. ****Administration:**** Administer the calculated volume of STZ solution via intraperitoneal (IP) injection.
5. ****Post-Injection Care:**** Immediately after injection, replace the standard drinking water with a 10% sucrose solution.
6. ****Confirmation of Diabetes:**** After 48 hours, return animals to standard drinking water. Measure blood glucose levels.

Protocol 2: Representative Clinical Chemotherapy Regimen (Moertel Protocol)

****Objective:**** Palliative treatment for patients with advanced, unresectable pancreatic neuroendocrine tumors.

****Regimen:****

- * ****Streptozotocin (STZ):**** 500 mg/m² administered intravenously on days 1 through 5.
- * ****5-Fluorouracil (5-FU):**** 400 mg/m² administered intravenously on days 1 through 5, typically after the STZ infusion.
- * ****Cycle:**** The 5-day treatment course is repeated every 6 weeks, pending recovery from toxicity.

****Pre-treatment and Monitoring:****

- * ****Hydration:**** Vigorous hydration is often administered before and after STZ infusion to reduce the risk of renal toxicity.
- * ****Antiemetics:**** Prophylactic administration of potent antiemetics is mandatory due to the high emetogenicity of 5-FU.
- * ****Monitoring:**** Close monitoring of renal function (serum creatinine, BUN, urinalysis for proteinuria), liver function, and blood counts.

Toxicity and Safety Profile

The clinical use of STZ is limited by its significant toxicity profile. Careful patient monitoring and support

Data Presentation: Major Toxicities of Streptozotocin

Toxicity Type	**Description and Clinical Manifestations**	**Management and Monitoring**	**References**
Nephrotoxicity	**Most serious, dose-limiting toxicity.** Causes renal tubular damage, leading to proteinuria and acute kidney injury.	Monitor renal function (creatinine, BUN) regularly. Adjust dosage based on renal impairment.	[1], [2]
Gastrointestinal	**Very common.** Severe nausea and vomiting occur in over 90% of patients, typically within the first 24-48 hours.	Pre-treat with anti-emetics (e.g., ondansetron, dexamethasone). Provide supportive care and hydration.	[3], [4]
Hepatotoxicity	Can cause transient elevations in liver enzymes (AST, ALT). More common when combined with other hepatotoxic agents.	Monitor liver function tests (LFTs) regularly. Discontinue if significant elevations occur.	[5], [6]
Diabetogenic Effects	Expected on-target toxicity. Can induce hyperglycemia or exacerbate pre-existing diabetes.	Monitor blood glucose levels closely. Administer insulin as needed.	[7], [8]
Hematologic	Myelosuppression is less common than with many other alkylating agents but is heightened with combination therapy.	Monitor complete blood count (CBC) regularly. Transfuse as needed.	[9], [10]
Secondary Malignancy	A low but serious long-term risk of developing secondary cancers, particularly acute leukemia.	Long-term monitoring for signs and symptoms of secondary malignancy.	[11], [12]

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#### ### \*\*Conclusion\*\*

Streptozotocin remains a highly relevant compound in cancer research. As a therapeutic agent, STZ-based chemo

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## References

1. Streptozotocin - Wikipedia [en.wikipedia.org]
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3. nobelilifesci.com [nobelilifesci.com]
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